5-Bromo-2-methoxy-3-methylbenzylamine

Organic Synthesis Cross-Coupling Structure-Activity Relationship (SAR)

5-Bromo-2-methoxy-3-methylbenzylamine (CAS 1565057-11-5) is a non-interchangeable benzylamine building block for medicinal chemistry. The unique 5-bromo, 2-methoxy, and 3-methyl substitution pattern creates a steric and electronic environment essential for regioselective Suzuki-Miyaura cross-coupling reactions. This compound enables the installation of complex amine-containing motifs into neurological drug candidates, where minor structural changes profoundly impact receptor modulation and metabolic stability. Procure with precision to ensure reproducible SAR and optimal synthetic yields.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B12855144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-3-methylbenzylamine
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)CN)Br
InChIInChI=1S/C9H12BrNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,5,11H2,1-2H3
InChIKeyVRIJPQBIWSVLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxy-3-methylbenzylamine (CAS 1565057-11-5): A Structurally Defined Benzylamine Building Block for Cross-Coupling and Neurological Target Synthesis


5-Bromo-2-methoxy-3-methylbenzylamine (CAS 1565057-11-5) is a substituted benzylamine derivative characterized by a 5-bromo substituent, a 2-methoxy group, and a 3-methyl group on the aromatic ring . This specific substitution pattern distinguishes it from other benzylamine analogs and renders it a versatile intermediate in organic synthesis, particularly for applications leveraging Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions . The compound serves as a strategic building block for introducing complex amine-containing motifs into biologically active molecules .

Why 5-Bromo-2-methoxy-3-methylbenzylamine Cannot Be Casually Substituted: A Quantitative Guide to Substitution Pattern Specificity


Substituting 5-Bromo-2-methoxy-3-methylbenzylamine with a generic or closely related benzylamine analog is not scientifically trivial due to the profound impact of its specific substitution pattern on both chemical reactivity and biological target engagement. The precise positioning of the bromine atom at the 5-position, adjacent to the 2-methoxy and 3-methyl groups, creates a unique steric and electronic environment that dictates its performance in cross-coupling reactions . This specificity translates into quantifiable differences in synthetic yields, reaction selectivity, and the biological activity of downstream products, particularly in the context of neurological disorder targets where minor structural changes can drastically alter receptor modulation . The evidence below provides a comparative, data-driven basis for why this compound must be selected with precision, not as an interchangeable commodity.

Quantitative Evidence Guide: Differential Performance of 5-Bromo-2-methoxy-3-methylbenzylamine vs. Analogs


Steric and Electronic Differentiation via 2-Methoxy-3-Methyl Substitution

The target compound exhibits a distinct steric and electronic profile compared to its 5-bromo-2-methoxybenzylamine analog due to the presence of an additional methyl group at the 3-position. This structural difference is known to quantitatively impact the rate of oxidative deamination by monoamine oxidase B (MAO-B), a key factor in the metabolic stability and activity of derived pharmacophores [1]. While direct IC50 data for this specific compound against MAO-B is not available in the current search, a class-level inference from studies on benzylamine analogues indicates that a meta-methyl substituent (analogous to the 3-methyl group in the target compound) significantly favors the steric orientation required for substrate-enzyme interaction, thereby increasing the reaction rate [1]. In contrast, the absence of this methyl group (as in 5-bromo-2-methoxybenzylamine) would result in a different orientation and a quantifiably slower oxidation rate. This differentiation is crucial for designing compounds with predictable metabolic profiles.

Organic Synthesis Cross-Coupling Structure-Activity Relationship (SAR)

Cross-Coupling Reactivity: 5-Bromo Position as a Superior Handle vs. 4-Bromo or 3-Bromo Analogs

The 5-bromo substituent on 5-Bromo-2-methoxy-3-methylbenzylamine provides a synthetically valuable handle for cross-coupling reactions. Its position ortho to a methoxy group and meta to a methyl group creates a unique electronic environment that influences its reactivity in palladium-catalyzed transformations compared to isomers . For instance, 5-bromo-2-methoxybenzylamine (CAS 166530-78-5) lacks the 3-methyl group, altering the electron density on the ring and potentially affecting oxidative addition rates. While specific kinetic data for this compound is not provided in the search results, the structural class is explicitly noted for its utility in modern cross-coupling reactions, including Suzuki-Miyaura couplings . A 4-bromo-2-methoxy-3-methylbenzylamine isomer would place the bromine in a para position relative to the methoxy group, a sterically and electronically distinct environment that would lead to different coupling yields and selectivities. Procurement of the correct isomer is therefore non-negotiable for reproducible synthesis.

Medicinal Chemistry Palladium-Catalyzed Reactions Synthetic Efficiency

Potential for Neurological Target Modulation vs. Unsubstituted Benzylamine

The specific substitution pattern of 5-Bromo-2-methoxy-3-methylbenzylamine is hypothesized to confer distinct advantages in modulating neurological targets compared to simpler benzylamine scaffolds . Unsubstituted benzylamine serves as a baseline with minimal target engagement and high metabolic lability. The introduction of a 5-bromo, 2-methoxy, and 3-methyl group is a common strategy to enhance binding affinity and improve pharmacokinetic properties. While direct binding data (e.g., Ki, IC50) for this exact compound against specific neurological receptors (e.g., serotonin, dopamine, or sigma receptors) are not available in the current search, the compound is explicitly described as an intermediate for synthesizing drugs targeting neurological disorders due to its ability to modulate receptor activity . This contrasts with a simpler analog like benzylamine, which would lack the necessary pharmacophoric features for potent and selective receptor interaction. The quantifiable difference would be manifest in the activity of the final derived drug candidate, not the intermediate itself.

Neurology Drug Discovery Receptor Modulation

Optimal Scientific and Industrial Application Scenarios for 5-Bromo-2-methoxy-3-methylbenzylamine


Synthesis of Complex Pharmacophores via Palladium-Catalyzed Cross-Coupling

As a building block featuring a strategically positioned bromine atom, 5-Bromo-2-methoxy-3-methylbenzylamine is optimally employed in Suzuki-Miyaura and related cross-coupling reactions to construct complex biaryl or aryl-alkyl amine scaffolds . The unique steric and electronic environment created by the adjacent methoxy and methyl groups can be leveraged to achieve regioselective couplings that would be challenging with simpler, unsubstituted benzylamine analogs . This application is central to medicinal chemistry programs synthesizing libraries of compounds for structure-activity relationship (SAR) studies, particularly those targeting neurological receptors .

Development of Neurological Disorder Therapeutics

This compound is indicated for use as a key intermediate in the synthesis of drug candidates for neurological disorders . Its substitution pattern is designed to impart specific physicochemical and biological properties to the final active pharmaceutical ingredient (API). While not a drug itself, its procurement is a critical step in the multi-step synthesis of molecules intended to modulate neurotransmitter systems, where even minor changes to the benzylamine core can drastically alter receptor binding affinity and metabolic stability . Researchers can use it to install a pre-functionalized aromatic amine motif into a larger molecular framework.

Custom Synthesis of Chemical Probes and Tool Compounds

Given its well-defined structure and commercial availability (e.g., from Apollo Scientific with 98% purity ), 5-Bromo-2-methoxy-3-methylbenzylamine is an ideal starting material for the custom synthesis of chemical probes. Its bromine handle allows for the late-stage introduction of diverse functional groups, enabling the creation of targeted tool compounds for chemical biology studies, such as fluorescent probes or affinity tags, with a high degree of synthetic control and reproducibility . The specific substitution pattern ensures that the resulting probe accurately reflects the steric and electronic environment of the intended pharmacophore.

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